2,3-Diphenylimidazo[1,2-C]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52747-80-5 |
|---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)25-15-23-19-14-8-7-13-18(19)22(25)24-20/h1-15H |
InChI Key |
RTBVGJUTQBLSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Theoretical and Foundational Aspects of Imidazo 1,2 C Quinazolines
Historical Context of Quinazoline (B50416) and Imidazole (B134444) Ring Systems in Heterocyclic Chemistry
The story of 2,3-Diphenylimidazo[1,2-C]quinazoline is built upon the rich history of its constituent heterocyclic systems: quinazoline and imidazole. The quinazoline ring system, a bicyclic compound consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been a subject of chemical investigation for over a century. nih.govnih.gov The first derivative of quinazoline was prepared by Griess in 1869. nih.gov However, the parent compound, quinazoline, was first synthesized by Gabriel in 1903, and its name was proposed by Widdege. nih.govnih.gov Quinazolines and their oxidized form, quinazolinones, are of significant interest due to their wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. nih.govnih.gov This has established the quinazoline scaffold as a "privileged structure" in medicinal chemistry. researchgate.net
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many biologically crucial molecules, including the amino acid histidine and the purine (B94841) bases of DNA. Isothiocyanates have been recognized as valuable starting materials in heterocyclic chemistry for creating various derivatives, including those based on the imidazole ring. taylorandfrancis.com The fusion of imidazole with other heterocyclic systems is a common strategy to generate novel compounds with unique properties.
Rationale for Research on Fused Heterocyclic Architectures, with Emphasis on this compound
The fusion of two or more heterocyclic rings into a single molecular framework is a powerful strategy in drug design and materials science. This approach creates rigid structures with well-defined three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets. Fused systems often exhibit novel electronic and photophysical properties compared to their individual components. nih.gov
The combination of the quinazoline and imidazole pharmacophores into the imidazo[1,2-c]quinazoline skeleton has garnered considerable attention. nih.govnih.gov This fusion is driven by the goal of creating hybrid molecules that may possess enhanced or entirely new biological activities. nih.gov Research has demonstrated that the imidazo[1,2-c]quinazoline scaffold is a versatile template, with various derivatives exhibiting potent anticancer, antimicrobial, antifungal, and α-glucosidase inhibitory activities. nih.govnih.gov The specific introduction of two phenyl groups at the 2- and 3-positions of the imidazo[1,2-c]quinazoline core adds significant steric bulk and lipophilicity, which can profoundly influence the molecule's interaction with biological systems. The rationale is to explore how these bulky, aromatic substituents modulate the established biological profile of the parent scaffold, potentially leading to the discovery of highly potent and selective therapeutic agents. nih.gov
Core Structural Features and Nomenclature Conventions of this compound Analogues
The chemical structure of this compound is defined by a tetracyclic system where an imidazole ring is fused to a quinazoline ring at the 1 and 2 positions of the quinazoline system. The nomenclature "imidazo[1,2-c]quinazoline" specifies the fusion pattern, indicating that the imidazole ring is attached via its nitrogen at position 1 and its carbon at position 2 to the 'c' face (the N3-C4 bond) of the quinazoline ring.
The core structural features are:
A planar, aromatic quinazoline system: This forms the foundational part of the molecule.
A five-membered imidazole ring: This is fused to the quinazoline core.
Two phenyl substituents: These are attached to the imidazole portion of the fused system at positions 2 and 3.
The numbering of the fused imidazo[1,2-c]quinazoline system follows established IUPAC conventions for fused heterocyclic systems. The presence of substituents, such as the diphenyl groups, is indicated by their locant numbers at the beginning of the compound's name. Analogues can be created by modifying these phenyl rings or by adding other functional groups to the quinazoline part of the molecule.
Synthetic Strategies and Methodologies for 2,3 Diphenylimidazo 1,2 C Quinazoline and Its Derivatives
Transition Metal-Catalyzed Synthetic Protocols
The use of transition metals, particularly copper and palladium, has revolutionized the synthesis of complex N-heterocycles by enabling efficient bond formation under relatively mild conditions.
Copper-Catalyzed Tandem Ullmann-Type C-N Coupling and Intramolecular Dehydrative Cyclization
A highly efficient one-pot protocol for synthesizing imidazo[1,2-c]quinazoline derivatives involves a copper-catalyzed tandem reaction. rsc.orgnih.gov This process begins with an Ullmann-type C-N coupling, a classic copper-catalyzed reaction for forming carbon-nitrogen bonds, followed by an intramolecular cyclization step. rsc.orgorganic-chemistry.org
The general strategy utilizes readily available 2-(2-bromophenyl)-1H-imidazoles as the starting material. rsc.orgnih.gov In a notable example, these imidazole (B134444) precursors are reacted with formamide (B127407) in the presence of a copper catalyst. rsc.org The reaction proceeds through an initial Ullmann coupling, followed by an intramolecular dehydrative cyclization to yield the final imidazo[1,2-c]quinazoline products in moderate to good yields. rsc.orgnih.gov This method is valued for its operational simplicity and the accessibility of its starting materials. rsc.org
Another variation of this copper-catalyzed approach involves the Ullmann-type C-N coupling between a 2-(2-bromophenyl)-1H-imidazole and various azoles. nih.govacs.org This is followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, also facilitated by a copper catalyst like copper(II) acetate (B1210297), to construct the final fused heterocyclic system. nih.govacs.orgacs.org This strategy allows for the introduction of diverse substituents onto the quinazoline (B50416) core, depending on the azole used. acs.org
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazoline Derivatives Data sourced from multiple studies detailing tandem Ullmann coupling and cyclization reactions. rsc.orgacs.org
| Starting Material (2-(2-bromophenyl)-1H-imidazole derivative) | Coupling Partner | Catalyst System | Yield (%) |
| 4,5-Diphenyl | Formamide | CuI / K₂CO₃ | 82 |
| 4,5-Di(4-tolyl) | Formamide | CuI / K₂CO₃ | 78 |
| 4,5-Di(4-methoxyphenyl) | Formamide | CuI / K₂CO₃ | 75 |
| 4,5-Diphenyl | 1,2,4-Triazole | CuI / K₂CO₃ then Cu(OAc)₂·H₂O | 65 |
| 4,5-Di(4-fluorophenyl) | Pyrazole | CuI / K₂CO₃ then Cu(OAc)₂·H₂O | 60 |
| 4,5-Di(4-methylphenyl) | Imidazole | CuI / K₂CO₃ then Cu(OAc)₂·H₂O | 58 |
CuI-Catalyzed Reductive Amination and Oxidative C(sp3)-H Amination Approaches
A tandem multicomponent approach has been developed for the synthesis of imidazo[1,2-c]quinazolines utilizing copper(I) iodide (CuI) as a catalyst. lookchem.com This method involves a sequence of reductive amination followed by an oxidative amination of C(sp³)–H bonds. lookchem.com The process uses easily accessible sodium azide (B81097) as the nitrogen source and N,N-dimethylacetamide (DMA) as a one-carbon source for the formation of the quinazoline ring. lookchem.com
The reaction with substrates like 2-(2-bromophenyl)-1H-imidazole and its derivatives proceeds under optimized conditions using CuI as the catalyst, p-toluenesulfonic acid (p-TsOH) as an additive, and tert-butyl hydroperoxide (TBHP) as the oxidant. lookchem.com This methodology successfully produces the corresponding imidazo[1,2-c]quinazolines in good to excellent yields and is amenable to gram-scale synthesis. lookchem.com For instance, the reaction of 2-(2-bromophenyl)-1H-imidazole and 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazoles afforded the target imidazo[1,2-c]quinazolines in yields of 70% and 72%, respectively. lookchem.com
Table 2: CuI-Catalyzed Tandem Synthesis of Imidazo[1,2-c]quinazolines Data sourced from a study on tandem reductive and oxidative amination. lookchem.com
| Starting Material | Catalyst / Additive / Oxidant | Yield (%) |
| 2-(2-bromophenyl)-1H-imidazole | CuI / p-TsOH / TBHP | 70 |
| 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole | CuI / p-TsOH / TBHP | 72 |
| 2-(2-bromophenyl)-4,5-diethyl-1H-imidazole | CuI / p-TsOH / TBHP | 65 |
Palladium-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-c]quinazoline Synthesis
While copper catalysis is prominent in forming the core structure, palladium-catalyzed cross-coupling reactions are instrumental in creating diversely functionalized and polycarbo-substituted imidazo[1,2-c]quinazolines. nih.gov These reactions are typically performed on a pre-formed imidazo[1,2-c]quinazoline scaffold, allowing for the introduction of a wide range of substituents. nih.gov
Methods such as the Sonogashira, Suzuki-Miyaura, and Stille cross-coupling reactions have been employed sequentially or in one-pot, two-step processes to modify the heterocyclic core. nih.gov This approach enables the synthesis of a library of derivatives from a common intermediate, which is crucial for structure-activity relationship studies in drug discovery. nih.gov For example, a 5-(4-chlorostyryl)-2-phenylimidazo[1,2-c]quinazoline, synthesized via these methods, was found to exhibit significant anti-cancer activity. nih.gov
Classical and Stepwise Annulation Methods
Before the widespread adoption of transition metal catalysis, the synthesis of imidazo[1,2-c]quinazolines relied on more classical, stepwise approaches. These methods involve the sequential construction of the fused rings and remain relevant in synthetic organic chemistry.
Construction of the Imidazole Moiety onto a Quinazoline Core
One of the most common and convenient classical approaches involves the two-step assembly of the imidazole ring onto a pre-existing quinazoline framework. nih.gov This strategy often begins with a 4-chloroquinazoline (B184009) scaffold. nih.gov In a representative synthesis, 4-chloroquinazoline is reacted with an aziridine, which, upon an iodide-catalyzed rearrangement of the initial 4-(aziridin-1-yl)quinazoline intermediate, yields a 2,3-dihydroimidazo[1,2-c]quinazoline. nih.gov
Another classical route starts with anthranilic acid, which is first converted to a 2-substituted-3,1-benzoxazin-4-one. nih.gov These benzoxazinones are versatile intermediates that react with primary amines to form 2,3-disubstituted quinazolin-4(3H)-ones. nih.gov The quinazolinone core can then be further modified and cyclized to build the fused imidazole ring, completing the imidazo[1,2-c]quinazoline system. nih.gov
Assembly of the Quinazoline Ring from Imidazole Precursors
The alternative classical strategy involves the annulation of the quinazoline ring onto an existing imidazole framework. nih.gov This approach is particularly useful for synthesizing derivatives with specific substitutions on the imidazole moiety, such as the titular 2,3-diphenyl derivative.
A key method starts with the synthesis of 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. nih.gov This is achieved through a cyclization reaction involving 2-nitrobenzaldehyde (B1664092), benzil (B1666583), and ammonium (B1175870) acetate in glacial acetic acid. nih.gov The nitro group on this precursor is then reduced to an amine, which is subsequently cyclized to form the quinazoline portion of the final molecule. nih.gov For example, the resulting 2-(2-aminophenyl)imidazole can be reacted with aldehydes to afford 5-substituted 2,3,5,6-tetrahydroimidazo[1,2-c]quinazolines, which can then be dehydrogenated to the fully aromatic imidazo[1,2-c]quinazolines. nih.gov
Acid-Promoted Cyclodehydration Reactions in Dihydroimidazo[1,2-c]quinazoline Formation
Acid-promoted cyclodehydration is a fundamental strategy for the formation of various heterocyclic systems, including the precursors to imidazo[1,2-c]quinazolines. This process typically involves the removal of a water molecule from a precursor to facilitate ring closure. In the context of forming the dihydroimidazo[1,2-c]quinazoline core, a key intermediate is often subjected to strong acids to induce intramolecular cyclization.
For instance, a common approach involves the cyclodehydration of a Schiff base intermediate, which can be formed from the condensation of a suitable amino-imidazole derivative with a carbonyl compound. In some synthetic pathways, a key intermediate is treated with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to facilitate the ring closure to the desired fused heterocyclic system. nih.gov The strong acidic environment protonates a hydroxyl group, converting it into a good leaving group (water), which is then eliminated to allow for the formation of the new carbon-nitrogen bond that closes the ring.
A more modern approach to dehydrative cyclization utilizes strong organic acids like triflic acid (TfOH). mdpi.com Although demonstrated for the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides, the principle is transferable. mdpi.com This method involves the activation of a hydroxyl group by the acid, promoting its departure and enabling the subsequent nucleophilic attack to form the cyclic product, with water as the only byproduct. mdpi.com The acidity of the catalyst is crucial; strong acids like TfOH are highly effective, whereas weaker acids result in significantly lower yields. mdpi.com This type of acid-catalyzed cyclodehydration is integral to forming the dihydro- intermediate, which can then be oxidized to the fully aromatic imidazo[1,2-c]quinazoline system.
One-Pot and Multi-Component Reaction Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. One-pot and multi-component reactions (MCRs) are powerful tools that align with these principles, allowing for the construction of complex molecules like 2,3-diphenylimidazo[1,2-c]quinazoline from simple precursors in a single synthetic operation. openmedicinalchemistryjournal.comnih.gov
A significant strategy for synthesizing the imidazo[1,2-c]quinazoline scaffold involves the intramolecular cyclization of 2-(2-bromophenyl)-1H-imidazole derivatives. nih.gov This precursor can be synthesized via a multicomponent reaction between benzil (or related dicarbonyl compounds), a 2-bromoaryl aldehyde, and ammonium acetate. nih.govresearchgate.net
The core of the strategy is a copper-catalyzed intramolecular Ullmann-type C-N coupling reaction. nih.govacs.org In this step, the 2-(2-bromophenyl)-1H-imidazole is reacted with a nitrogen source, such as imidazole or benzimidazole (B57391), in the presence of a copper catalyst. This is followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction to yield the final fused quinazoline product. nih.gov This approach allows for the efficient formation of two rings in a sequential, one-pot process. The reaction tolerates various substituents on the imidazole ring, affording the target imidazo[1,2-c]quinazolines in moderate to good yields. nih.govacs.org For example, 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole can react with various azoles to produce the corresponding this compound derivatives. nih.gov
Table 1: Synthesis of Imidazo[1,2-c]quinazoline Derivatives from 2-(2-Bromophenyl)-1H-imidazole
| Starting Material | Nitrogen Source | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-Bromophenyl)-4,5-di(p-tolyl)-1H-imidazole | Imidazole | 2,3-Di(p-tolyl)imidazo[1,2-c]quinazoline | 60% | nih.gov |
| 2-(2-Bromophenyl)-4,5-di(p-methoxyphenyl)-1H-imidazole | Imidazole | 2,3-Di(p-methoxyphenyl)imidazo[1,2-c]quinazoline | 55% | nih.gov |
| 2-(2-Bromophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole | Pyrazole | 2,3-Bis(4-fluorophenyl)pyrazolo[1',5':1,2]imidazo[4,5-f]quinazoline | 45% | nih.gov |
| 2-(2-Bromophenyl)-4-phenyl-1H-imidazole | Benzimidazole | 2-Phenylbenzimidazo[1',2':1,2]imidazo[4,5-f]quinazoline | 70% | nih.gov |
Multi-component reactions starting from simple, commercially available building blocks are highly valuable. One such approach involves the condensation of benzil, an aldehyde, and a nitrogen source. To construct the 2,3-diphenyl-substituted imidazole ring, benzil is a direct precursor. For the quinazoline portion, derivatives of 2-nitrobenzaldehyde are often employed.
A one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo nih.govsci-hub.catimidazo[1,2-c]quinazolines starting from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and various aldehydes. rsc.org This process utilizes a Zn/H2O-mediated reductive cyclization. rsc.org The methodology involves the reduction of the nitro group to an amine, which then undergoes cyclization. This strategy is noted for its use of inexpensive materials and its green, economical nature. rsc.org
Similarly, tricyclic quinazolines can be synthesized from methyl N-cyano-2-nitrobenzimidates, which are themselves derived from 2-nitrobenzaldehyde. nih.gov These intermediates react with various primary amines to produce diamino quinazolines in good yields, demonstrating the utility of the 2-nitrobenzaldehyde synthon in building the quinazoline core in a one-pot procedure. nih.gov Combining these strategies, a multi-component reaction could be envisioned where benzil, ammonium acetate, and a 2-nitrobenzaldehyde derivative condense and cyclize, followed by a reduction and final ring closure to yield the this compound system.
Optimized Reaction Conditions and Green Chemistry Considerations
The optimization of reaction parameters and the incorporation of green chemistry principles are crucial for developing sustainable and efficient synthetic protocols.
The choice of solvent and reaction temperature profoundly impacts reaction rates, yields, and selectivity. In the copper-catalyzed synthesis of imidazo[1,2-c]quinazolines, for example, specific conditions are required for optimal outcomes. nih.gov The Ullmann N-arylation and subsequent cyclization are often performed in solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, typically around 110 °C, to ensure the reaction proceeds efficiently. nih.govbeilstein-journals.org
Green chemistry principles encourage the replacement of hazardous organic solvents with more environmentally benign alternatives. openmedicinalchemistryjournal.com Water is an ideal green solvent, and some syntheses have been adapted to aqueous media. A Zn/H2O-mediated reductive cyclization for dihydrobenzo nih.govsci-hub.catimidazo[1,2-c]quinazolines highlights a move towards greener conditions. rsc.org Other eco-friendly solvent systems include ionic liquids and supercritical carbon dioxide, which can serve as both solvent and catalyst in the synthesis of quinazoline derivatives, often leading to high yields under atmospheric pressure. openmedicinalchemistryjournal.comresearchgate.netcapes.gov.br
Table 2: Effect of Solvents and Catalysts on Quinazoline Synthesis
| Reaction Type | Solvent | Catalyst/Base | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Ullmann N-Arylation/CDC | DMSO | Cu(OAc)2 / K2CO3 | 110 °C | Good yields for indolo[1,2-c]quinazolines | nih.gov |
| Tandem Reductive Cyclization | Water | Zn | Reflux | Good yields, green protocol | rsc.org |
| Iron-Catalyzed Cyclization | Water / DMF | FeCl3 / Cs2CO3 | Microwave | Moderate to high yields | sci-hub.catrsc.org |
| CO2 Fixation | Ionic Liquid ([Bmim]Ac) | - | 120 °C | High yield of quinazoline-2,4(1H,3H)-diones | capes.gov.br |
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov MWI leads to rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.govfrontiersin.org These benefits are attributed to thermal and specific microwave effects that can enhance reaction rates. nih.gov
The synthesis of quinazolines and related heterocycles has been successfully accelerated using MWI. frontiersin.org For example, the synthesis of 6-substituted benzimidazo[1,2-c]quinazolines via the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters showed higher yields under MWI compared to classical heating. frontiersin.org Iron-catalyzed cyclizations to form quinazolinones have also been performed efficiently in water or DMF under microwave conditions, representing a green and rapid method. sci-hub.catrsc.org The application of MWI is particularly beneficial for multi-component reactions and for syntheses that typically require high temperatures and long reaction times, making it a key technology in modern heterocyclic chemistry. nih.gov
Mechanistic Elucidation of Synthetic Pathways to 2,3 Diphenylimidazo 1,2 C Quinazoline
Detailed Reaction Mechanisms of Copper-Catalyzed Processes
Copper-catalyzed reactions have become a cornerstone in the synthesis of quinazoline (B50416) derivatives due to the low cost, low toxicity, and versatile reactivity of copper catalysts. chim.itrsc.orgnih.govnih.gov The formation of 2,3-diphenylimidazo[1,2-c]quinazoline often proceeds through a cascade or tandem reaction sequence, typically involving an initial intermolecular C-N bond formation followed by an intramolecular cyclization. nih.govmdpi.com
A prevalent method for the synthesis of the imidazo[1,2-c]quinazoline scaffold involves the copper-catalyzed reaction of a substituted 2-(2-bromophenyl)-1H-imidazole with a nitrogen source, followed by an intramolecular cyclization. nih.gov The following subsections delve into the proposed mechanistic steps of these intricate transformations.
The catalytic cycle in many copper-catalyzed cross-coupling reactions is believed to involve changes in the oxidation state of the copper center, primarily between Cu(I) and Cu(III) or sometimes involving a Cu(II) species. chim.itorganic-chemistry.org A plausible mechanism for the formation of the C-N bond in the synthesis of imidazo[1,2-c]quinazolines involves an oxidative addition/reductive elimination pathway.
The catalytic cycle is proposed to initiate with the coordination of the nitrogen nucleophile (e.g., an amine or an azole) to the Cu(I) catalyst. This is followed by an oxidative addition of the aryl halide (e.g., 2-(2-bromophenyl)-1H-imidazole) to the copper center, forming a transient Cu(III) intermediate. In this step, the C-Br bond is broken, and new Cu-C and Cu-N bonds are formed. Subsequent reductive elimination from the Cu(III) complex forges the new C-N bond and regenerates the active Cu(I) catalyst, which can then enter the next catalytic cycle.
A general representation of this catalytic cycle is depicted below:
Table 1: Proposed Catalytic Cycle for Copper-Catalyzed C-N Coupling
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Coordination of Nucleophile | [Cu(I)-Nu] |
| 2 | Oxidative Addition of Aryl Halide | [Cu(III)(Ar)(X)(Nu)] |
This table illustrates a generalized catalytic cycle based on commonly accepted mechanisms for copper-catalyzed cross-coupling reactions.
Mechanistic investigations suggest that the reaction proceeds via oxidative addition of the aryl halide to a copper complex, followed by coupling with the nucleophile. organic-chemistry.org
The nature of the ligand coordinated to the copper center plays a pivotal role in the efficiency and selectivity of the C-N bond formation. Ligands can influence the solubility of the catalyst, modulate the electron density at the metal center, and stabilize the catalytic species throughout the cycle. nih.gov
In the context of quinazoline synthesis, various ligands have been employed, with L-proline and its derivatives being particularly effective. nih.govnih.gov L-proline, a natural amino acid, can act as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid functioning as a Brønsted acid. nih.gov This dual functionality can facilitate both the coordination of reactants to the copper center and proton transfer steps within the catalytic cycle. The use of specific ligands, such as oxalamides, has also been shown to significantly improve the efficiency of Ullmann-type couplings by enabling reactions with less reactive aryl chlorides and allowing for lower catalyst loadings. researchgate.netresearchgate.net
The choice of ligand can dramatically impact the reaction outcome. For instance, in some copper-catalyzed N-arylation reactions, the presence of a suitable ligand is crucial for achieving high yields, and a 1:1 molar ratio of CuI to L-proline has been found to be optimal in certain cases. nih.gov
Table 2: Effect of Ligands on a Representative Copper-Catalyzed N-Arylation Reaction
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | None | <10 |
| 2 | L-proline | 85 |
| 3 | N,N-Dimethylglycine | 65 |
| 4 | 1,10-Phenanthroline | 70 |
This is a representative data table based on findings for similar copper-catalyzed N-arylation reactions, illustrating the significant impact of ligands on reaction efficiency.
Directing groups on the substrates can also influence the course of the reaction, often by pre-coordinating the catalyst and facilitating intramolecular transformations.
Following the initial intermolecular C-N bond formation, the synthesis of this compound proceeds via an intramolecular cyclization. This step can be catalyzed by copper or other Lewis acids and often involves the formation of a new heterocyclic ring through the attack of a nucleophilic nitrogen on an electrophilic carbon center. nih.gov
In one proposed pathway for the synthesis of imidazo[1,2-c]quinazolines, a copper-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction takes place. nih.gov This step involves the formation of a C-N bond to close the quinazoline ring.
Investigation of Radical versus Non-Radical Intermediates
The nature of the intermediates in copper-catalyzed reactions is a subject of ongoing investigation, with both radical and non-radical (ionic) pathways being proposed. In the context of the synthesis of this compound, evidence for a non-radical pathway is supported by control experiments. For instance, the addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the reaction mixture has been shown to not inhibit the formation of the desired product, suggesting that a free radical mechanism is likely not operative.
However, in other copper-catalyzed syntheses of N-fused heterocycles, radical intermediates have been implicated. researchgate.netacs.org The generation of an aryl radical can sometimes be facilitated by a single-electron transfer (SET) from a Cu(I) species. This aryl radical can then be trapped by the copper catalyst to proceed with the coupling reaction. The potential for a radical pathway is often investigated through experiments with radical clocks or trapping agents.
Table 3: Effect of Radical Scavenger on the Yield of a Representative Imidazo[1,2-c]quinazoline Synthesis
| Entry | Additive (equiv.) | Yield (%) |
|---|---|---|
| 1 | None | 82 |
| 2 | TEMPO (2.0) | 79 |
This table is based on control experiments for similar copper-catalyzed reactions, indicating the likely absence of a free radical pathway.
The debate between radical and non-radical pathways highlights the complexity of copper catalysis, where the operative mechanism can be highly dependent on the specific reaction conditions and substrates involved.
Application of Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming events in the transition state. berkeley.eduresearchgate.netprinceton.edu By comparing the reaction rates of substrates containing different isotopes at a specific position (e.g., H vs. D, or ¹²C vs. ¹³C), valuable information about the mechanism can be obtained.
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. A large primary KIE (typically kH/kD > 2) for a C-H bond suggests that this bond is being cleaved in the RDS. Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS, and they provide information about changes in hybridization or the steric environment of the labeled atom.
While no specific KIE studies have been reported for the synthesis of this compound, such studies on related copper-catalyzed C-N bond formations and C-H functionalizations have provided significant mechanistic insights. researchgate.netacs.org For example, a significant primary KIE observed upon deuteration of a C-H bond would strongly support a mechanism where the cleavage of this bond is the rate-determining step. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage occurs in a fast step after the RDS.
Table 4: Representative Kinetic Isotope Effect Data for a C-H Functionalization Step
| Experiment Type | Substrates | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Intermolecular Competition | Substrate-H vs. Substrate-D | 5.1 | C-H bond cleavage is involved in the product-determining step. |
| Parallel Reactions | Separate reactions of Substrate-H and Substrate-D | 1.2 | C-H bond cleavage is not the sole rate-determining step. |
This table presents hypothetical KIE data based on studies of similar organometallic reactions to illustrate how such data can be used to probe reaction mechanisms.
The application of KIE studies to the synthesis of this compound would be a valuable future endeavor to definitively establish the rate-determining step and further refine the proposed mechanistic pathways.
Advanced Derivatization and Functionalization of 2,3 Diphenylimidazo 1,2 C Quinazoline Scaffolds
Regioselective Functionalization of Phenyl Moieties and Quinazoline (B50416) Ring
The functionalization of the 2,3-diphenylimidazo[1,2-c]quinazoline scaffold is primarily achieved through strategic, regioselective reactions. The most common approach involves the initial synthesis of a halogenated quinazoline precursor, which then dictates the position of subsequent modifications. For instance, the synthesis often begins with a 2-aryl-6,8-dihalo-4-chloroquinazoline. researchgate.net This dihalogenated quinazoline ring serves as a versatile platform for introducing a variety of functional groups at specific positions.
The imidazo[1,2-c]quinazoline system is typically formed by reacting a 4-chloroquinazoline (B184009) with an appropriate amino compound, such as 2-aminoethanol, followed by an acid-promoted cyclodehydration. researchgate.net This process yields a 5-aryl-2,3-dihydro-2H-imidazo[1,2-c]quinazoline structure. In the context of the 2,3-diphenyl scaffold, precursors like 2-phenyl-4-chloroquinazoline are cyclized with amino compounds that introduce the second phenyl group.
Further functionalization is directed by the pre-existing halogens on the quinazoline ring system. For example, starting with a 9-bromo-7-iodo-5-phenyl-2,3-dihydro-2H-imidazo[1,2-c]quinazoline allows for sequential and selective reactions at the 7- and 9-positions due to the differential reactivity of the iodo and bromo substituents. researchgate.net This regioselectivity is crucial for building molecular complexity in a controlled manner.
Halogenation and Subsequent Carbon-Carbon Cross-Coupling Reactions
Halogenated quinazolines and their fused heterocyclic derivatives, including imidazo[1,2-c]quinazolines, are key intermediates for diversification through metal-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of a wide array of substituents.
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction is a highly effective method for introducing alkyne moieties onto the imidazo[1,2-c]quinazoline core. wikipedia.orglibretexts.org This palladium-catalyzed coupling between a terminal alkyne and an aryl or vinyl halide is conducted under mild conditions, often using a copper(I) co-catalyst. researchgate.netorganic-chemistry.org
In a typical procedure, a halogenated imidazo[1,2-c]quinazoline is reacted with a terminal alkyne in the presence of a palladium catalyst like PdCl2(PPh3)2, a copper(I) salt (e.g., CuI), and a base such as K2CO3 or NEt3 in a suitable solvent system like DMF-EtOH. researchgate.netresearchgate.net This methodology has been used to synthesize various 6-alkynylated quinazoline derivatives. mdpi.comresearchgate.net The reaction's utility extends to complex scaffolds, enabling the creation of conjugated enynes and arylalkynes from appropriately halogenated precursors. gelest.com
| Entry | Halogenated Substrate | Alkyne | Catalyst System | Product | Yield (%) | Ref |
| 1 | 9-Bromo-7-iodo-5-phenyl-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | Phenylacetylene | PdCl2(PPh3)2, CuI, K2CO3 | 9-Bromo-5-phenyl-7-(phenylethynyl)-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | - | researchgate.net |
| 2 | 6-Iodoquinazolinedione derivative | Ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate | Pd(PPh3)4, CuI | 6-Alkynyl-quinazolinedione derivative | - | researchgate.net |
Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming Csp²–Csp² bonds, widely used to introduce aryl and heteroaryl substituents onto the quinazoline framework. mdpi.comnih.govnih.gov This reaction involves an organoboron compound (typically a boronic acid) and an organic halide, catalyzed by a palladium complex. rsc.org
Researchers have demonstrated that 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one, a related tricyclic system, can undergo double Suzuki-Miyaura coupling to yield disubstituted products in high yields (74–98%). nih.gov The reaction conditions often involve a palladium catalyst like palladium acetate (B1210297) (Pd(OAc)2) and a base such as sodium carbonate in an acetone/water mixture. nih.gov This method has been successfully applied to 9-bromo-7-iodo-imidazo[1,2-c]quinazolines, where sequential coupling first at the more reactive iodo-position (C7) and then at the bromo-position (C9) allows for the introduction of two different aryl groups. researchgate.net
| Entry | Halogenated Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Ref |
| 1 | 9-Bromo-5-phenyl-7-(phenylethynyl)-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | 9-(4-Methoxyphenyl)-5-phenyl-7-(phenylethynyl)-2,3-dihydro-2H-imidazo[1,2-c]quinazoline | - | researchgate.net |
| 2 | 5,7-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)2, Na2CO3 | 5,7-Diphenyl-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 98 | nih.gov |
Stille Cross-Coupling in Tandem Reactions
The Stille reaction, which couples an organotin compound with an organic halide catalyzed by palladium, is another robust method for C-C bond formation. wikipedia.orgorganic-chemistry.org It is particularly valued for its reliability in complex syntheses. nih.gov This reaction has been employed in one-pot, two-step tandem sequences involving the imidazo[1,2-c]quinazoline scaffold. researchgate.net
For example, a one-pot Sonogashira/Stille cross-coupling sequence has been developed. researchgate.net In this process, a 9-bromo-7-iodo-imidazo[1,2-c]quinazoline first undergoes a selective Sonogashira coupling at the C7-iodo position. Subsequently, without isolating the intermediate, a Stille coupling is performed at the C9-bromo position by adding an organostannane reagent to the same reaction vessel. This tandem approach provides an efficient route to diversely functionalized polycarbo-substituted imidazo[1,2-c]quinazolines. researchgate.net
Heteroatom Substitution and Incorporation (e.g., Sulfur in Thione Derivatives)
The incorporation of heteroatoms, such as sulfur, into the imidazo[1,2-c]quinazoline system leads to the formation of thione derivatives, which significantly alters the electronic and biological properties of the scaffold. The synthesis of these thiones can be achieved through various routes. nih.gov
One common method involves the cyclization of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates. nih.gov This reaction proceeds through a thiourea (B124793) intermediate, which then undergoes cyclization to form the imidazo[1,2-c]quinazoline-5-thione backbone. Another approach involves starting with a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. eurekaselect.comresearchgate.net This precursor can be reacted with reagents like hydrazonoyl chlorides to build the fused imidazole (B134444) ring, resulting in structures like researchgate.netnih.govnih.govtriazolo[3,4-b]quinazolin-5(1H)-ones, which contain the core quinazoline thione-derived structure. eurekaselect.com Additionally, 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones have been synthesized and evaluated for their biological activities. nih.gov
Introduction of Complex Heterocyclic Systems (e.g., Triazole Rings)
Fusing or appending additional heterocyclic rings, such as triazoles, to the imidazo[1,2-c]quinazoline scaffold generates complex molecular hybrids with novel properties. nih.gov The 1,2,3-triazole ring, in particular, is a valuable structural motif in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for amide bonds. researchgate.netnih.gov
The synthesis of these complex systems can be achieved through multi-step sequences. For instance, a quinazolin-4-yl-hydrazine can be prepared from 4-chloroquinazoline. This hydrazine (B178648) can then serve as a key intermediate for building a fused triazole ring. nih.gov Another strategy involves the reaction of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with variously functionalized hydrazonoyl chlorides, which can lead to the regioselective formation of researchgate.netnih.govnih.govtriazolo[3,4-b]quinazolin-5(1H)-ones. eurekaselect.com The synthesis of 1,2,3-triazoles can also be accomplished via reactions of β-carbonyl phosphonates with azides, offering a regioselective route to functionalized triazoles that could potentially be integrated with the imidazo[1,2-c]quinazoline core. nih.gov
Structure Activity Relationship Sar Studies of 2,3 Diphenylimidazo 1,2 C Quinazoline Analogues
Correlation Between Structural Modifications and Mechanistic Efficacy
The biological activity of the imidazo[1,2-c]quinazoline scaffold is profoundly influenced by structural modifications, leading to a range of mechanistic outcomes from anticancer to antimicrobial and antihypertensive effects. The core structure itself is a conformationally restricted framework that can be adapted to target different biological molecules. nih.gov By incorporating specific functionalities onto this scaffold, researchers can develop dual-acting inhibitors. For instance, a novel design approach for cancer therapeutics involved integrating a histone deacetylase (HDAC) inhibitory group into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore based on the 2,3-dihydroimidazo[1,2-c]quinazoline structure. rsc.orgsemanticscholar.org This amalgamation resulted in single molecules capable of inhibiting both PI3K and HDAC simultaneously. rsc.orgresearchgate.net
The efficacy of these dual inhibitors is directly tied to the structural linkage. The introduction of a linker and a zinc-binding group (ZBG) from an HDAC inhibitor like vorinostat (B1683920) to the C8 position of a PI3K-inhibiting core was found to be a viable strategy. researchgate.net This success was predicated on the similarity between the solvent-pointing channel of PI3K and the tubular channel of HDAC, allowing a single molecule to engage both targets. researchgate.net The resulting dual PI3K/HDAC inhibitors, compounds 12a–j , demonstrated potent antiproliferative activities against K562 and Hut78 cancer cell lines. rsc.org
Similarly, modifications transforming the core structure into analogues of known drugs like SGB-1534 and ketanserin (B1673593) have produced potent and selective alpha 1-adrenoceptor antagonists with antihypertensive properties. nih.gov Fusing the imidazo[1,2-c]quinazoline core with other heterocyclic systems, such as indoles or triazoles, has also been shown to generate compounds with significant antimicrobial activity. nih.gov For example, the fusion of a triazole ring resulted in 5,6-Diphenylimidazo[1,2-c] rsc.orgnih.govnih.govtriazolo[1,5-a]quinazoline (8aa ), which showed notable antimicrobial effects. nih.gov These findings underscore a strong correlation: strategic structural modifications to the imidazo[1,2-c]quinazoline nucleus are a powerful tool for tuning its mechanistic efficacy across diverse therapeutic areas.
Influence of Substituent Nature and Position on Bio-Mechanistic Outcomes
The nature and placement of substituents on the 2,3-Diphenylimidazo[1,2-C]quinazoline skeleton are critical determinants of biological activity and target selectivity. Studies on various analogues have consistently shown that even minor changes in substituent type (electron-donating vs. electron-withdrawing) or position can lead to dramatic shifts in potency.
For α-glucosidase inhibitory activity, SAR analysis revealed that electron-donating groups, particularly methoxy (B1213986) (OMe), enhance potency, whereas electron-withdrawing groups tend to diminish it. nih.gov In the context of antihypertensive agents targeting alpha 1-adrenoceptors, substitutions on the phenylpiperazine side chain are crucial. nih.gov Specifically, placing a substituent at the ortho position of the phenyl ring on this side chain results in greater potency compared to unsubstituted or meta/para-substituted analogues. nih.gov
Furthermore, the position of attachment of a side chain to the core imidazo[1,2-c]quinazoline ring system has a significant impact. For alpha 1-adrenoceptor antagonists, compounds with a (substituted phenylpiperazinyl)methyl side chain at the 3-position of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one ring were more active than those with the same substituent at the 2-position. nih.gov
In the pursuit of antimicrobial agents, substitutions on the phenyl rings of the imidazo[1,2-c]quinazoline core were also explored. The introduction of methyl (-Me), methoxy (-OMe), or fluorine (-F) groups at the para-position of the aryl rings at the C4 and C5 positions of the imidazole (B134444) moiety yielded active compounds. acs.org Research on quinoline-imidazole hybrids suggests that halogen atoms or a phenyl ring on a benzoyl moiety, especially at the para-position, positively influence both antimicrobial and anticancer activities. nih.gov
The following table summarizes the inhibitory activities of selected 2,3-dihydroimidazo[1,2-c]quinazoline derivatives against PI3Kα and HDAC1, illustrating the impact of structural variations. researchgate.net
| Compound | R | IC₅₀ of HDAC1 (nM) | IC₅₀ of PI3Kα (nM) |
| 12a | H | >4430 | 2.79 |
| 12b | 2-F | 148 | 1.83 |
| 12c | 3-F | 163 | 1.25 |
| 12d | 4-F | 114 | 2.05 |
| 12e | 2-Cl | 118 | 1.20 |
| 12f | 3-Cl | 146 | 1.05 |
| 12g | 4-Cl | 98 | 1.80 |
| 12h | 2-CH₃ | 158 | 2.11 |
| 12i | 3-CH₃ | 169 | 1.95 |
| 12j | 4-CH₃ | 129 | 2.56 |
This table is interactive. You can sort and filter the data.
Role of Phenyl Substituents on the Imidazole Moiety in Modulating Activity
In the context of α-glucosidase inhibitors, the two phenyl rings on the imidazole core were found to markedly improve potency. nih.gov A direct comparison between benzo nih.govresearchgate.netimidazo[1,2-c]quinazolines and their 5-(substituted aryl)-2,3-diphenylimidazo[1,2-c]quinazoline analogues demonstrated the superior activity of the latter, highlighting the beneficial influence of the diphenyl-substituted imidazole moiety. nih.gov
For antimicrobial applications, substitutions on these phenyl rings are also influential. The synthesis of imidazo[1,2-c]quinazolines with methyl, methoxy, or fluorine substituents at the para-position of the aryl rings at the C4 and C5 positions of the imidazole ring produced a series of active compounds. nih.gov This indicates that the electronic nature of these distal phenyl rings can be fine-tuned to enhance antimicrobial efficacy.
The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo (B10784944)/benzimidazo[1,2-c]quinazoline (B3050141) derivatives against various bacterial and fungal strains, showcasing the effect of different substitution patterns. nih.govacs.org
| Compound | R¹ | R² | R³ | R⁴ | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 8aa | Ph | Ph | H | H | 16 | 16 | 32 |
| 8ac | Ph | Ph | H | H | 16 | 16 | 32 |
| 8ga | - | - | H | H | 8 | 8 | 8 |
| 8gc | - | - | H | Cl | 4 | 4 | 4 |
| 8gd | - | - | Cl | H | 8 | 4 | 4 |
| 8gf | - | - | H | H | 4 | 8 | 16 |
This table is interactive. You can sort and filter the data. Note: Compounds 8ga, 8gc, 8gd, and 8gf are benzimidazo[1,2-c]quinazolines, included for comparison, and lack the R¹ and R² phenyl groups.
The data reveals that benzimidazo[1,2-c]quinazolines, which lack the two phenyl groups on the imidazole ring but feature a fused benzene (B151609) ring instead, generally show better antimicrobial activity than the diphenyl-substituted imidazo[1,2-c]quinazoline derivatives. nih.gov This suggests that while the phenyl groups are important, for some targets like microbial enzymes, a more planar and extended aromatic system like benzimidazole (B57391) may provide a better fit.
Impact of Amide and Triazole Functionalities on Mechanistic Interactions
The introduction of amide and triazole functionalities onto the quinazoline (B50416) framework, including imidazo[1,2-c]quinazoline analogues, is a well-established strategy for modulating mechanistic interactions and enhancing biological activity. These groups can serve as critical pharmacophoric elements, participating in key binding interactions or acting as linkers to other functional moieties.
Triazole rings, being electron-rich five-membered heterocycles, are capable of engaging in various non-bonded interactions such as hydrogen bonds, dipole-dipole interactions, and π-stacking. nih.gov In the context of α-glucosidase inhibitors, a phenoxy-1,2,3-triazole moiety was introduced to provide an optimal conformation for penetrating the deep gorge of the enzyme's binding site and establishing multiple interactions to stabilize the enzyme-inhibitor complex. nih.gov The synthesis of 5,6-Diphenylimidazo[1,2-c] rsc.orgnih.govnih.govtriazolo[1,5-a]quinazoline (8aa ) demonstrates the successful fusion of a triazole ring to the core structure, yielding compounds with good antimicrobial activity. nih.gov
Furthermore, studies on other quinazoline derivatives have shown that attaching a 1,2,3-triazole ring to the C6 position can produce potent antitumor agents. nih.gov One such compound, 5a , was found to directly bind to both the autophagy-associated protein SQSTM1/P62 and the E3 ligase RNF168, promoting their interaction and inducing antitumor effects. nih.gov This highlights the ability of the triazole moiety to mediate specific protein-protein interactions. A longer chain linker between the quinazoline core and a triazole moiety has also been found to be favorable for inhibitory activity against both EGFR and VEGFR2. nih.gov
Stereoelectronic Effects in Ligand-Receptor/Enzyme Interactions
The binding affinity and mechanistic action of this compound analogues are ultimately governed by stereoelectronic effects within the target's binding site. These effects encompass the three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics), which together dictate the nature and strength of non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular modeling and biophysical studies have provided insights into these interactions. For example, in the inhibition of α-glucosidase by an imidazo[1,2-c]quinazoline derivative (11j ), circular dichroism (CD) spectroscopy revealed that the inhibitor induced a conformational change in the enzyme. nih.gov The binding of the inhibitor noticeably increased the percentage of α-helix and β-turn structures in the enzyme while reducing random coils, effectively fixing the conformation of the enzyme and orienting its chiral side chains. nih.gov
Hydrogen bonding is a particularly critical stereoelectronic interaction. Studies on related pyrazolo[1,5-a]quinazoline modulators of the GABAA receptor identified key hydrogen bond interactions with specific amino acid residues such as αHis102, γThr142, and αSer205. mdpi.com The strength of these bonds, reflected in their length, varied significantly between different ligands, correlating with their agonist or antagonist profile. mdpi.com Similarly, for a series of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives acting as adenosine (B11128) receptor antagonists, the interaction was found to depend on a strong acidic NH proton donor and a C=O proton acceptor on the ligand, which engage in hydrogen bonding with specific sites on the A3 adenosine receptor. researchgate.net
Computer-assisted superimposition studies of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives with other active molecules have sometimes shown a lack of direct structural correspondence between the heterocyclic nuclei. nih.gov This suggests that specific, favorable stereoelectronic interactions of the side chains and peripheral functional groups with the receptor protein are more critical for binding than a simple overlay of the core scaffolds. nih.gov These findings emphasize that a deep understanding of the stereoelectronic complementarity between the ligand and its biological target is essential for the rational design of potent and selective this compound-based therapeutic agents.
Mechanistic Investigations of 2,3 Diphenylimidazo 1,2 C Quinazoline Derivatives in Biological Systems
α-Glucosidase Inhibition: Detailed Mechanistic Analysis
Derivatives of the imidazo[1,2-c]quinazoline scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and blood glucose regulation. nih.govnih.gov The mechanism of this inhibition has been explored through kinetic, structural, and spectroscopic investigations.
Elucidation of Inhibition Kinetics
Kinetic studies are fundamental to understanding how an inhibitor interacts with its target enzyme. For 2,3-diphenylimidazo[1,2-c]quinazoline derivatives, these studies have consistently pointed towards a competitive mode of inhibition. nih.govrsc.org
Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, show that for potent derivatives like compound 19e (2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide), the maximum velocity (Vmax) of the enzyme reaction remains constant while the Michaelis constant (Km) increases with rising inhibitor concentrations. nih.gov This pattern is a hallmark of competitive inhibition, where the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov
Further analysis using Dixon plots, which graph the inverse of the reaction rate against inhibitor concentration, corroborates this finding. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has been determined for several derivatives. For instance, compound 19e exhibited a Ki value of 25.0 µM. nih.gov Another potent quinazolinone-1,2,3-triazole-acetamide conjugate, compound 9c , was also identified as a competitive inhibitor with a Ki value of 4.8 μM. rsc.org This competitive binding mechanism suggests that these compounds occupy the same binding region as the standard drug, acarbose. nih.gov
Structural Determinants of Enzyme Binding and Inhibitory Potency
The inhibitory potency of imidazo[1,2-c]quinazoline derivatives against α-glucosidase is profoundly influenced by their structural features. Structure-activity relationship (SAR) studies, complemented by molecular docking simulations, have identified key molecular components responsible for effective enzyme binding. nih.govnih.gov
A crucial finding is the significant enhancement of inhibitory activity conferred by the presence of two phenyl rings on the imidazole (B134444) portion of the imidazo[1,2-c]quinazoline core. nih.gov Derivatives containing this diphenylimidazole moiety consistently show superior potency compared to their benzo-fused counterparts. nih.gov Furthermore, SAR analyses have highlighted the pivotal role of both an amide functionality and a 1,2,3-triazole ring in boosting inhibitory efficacy. nih.gov
Molecular docking studies provide a three-dimensional perspective on these interactions. For example, the quinazolin-4(3H)-one ring of one derivative was observed to be stabilized within the enzyme's active site through a hydrogen bond with the amino acid residue Leu677 and three pi-pi stacking interactions with Trp346 and Trp481. nih.gov The acetamide (B32628) moiety, another key feature, has been shown to form hydrogen bonds with the active site, confirming its critical role in binding. nih.gov The substitution pattern on the terminal phenyl rings also modulates activity; for instance, methoxy (B1213986) groups at specific positions can significantly enhance potency. nih.govnih.gov
The following table presents the α-glucosidase inhibitory activity (IC₅₀) for selected this compound derivatives, illustrating the impact of different substituents.
| Compound Name | Substituent Details | α-Glucosidase IC₅₀ (µM) | Reference |
| 2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide | 2-methoxyphenylacetamide at the triazole ring | 50.0 ± 0.12 | nih.gov, nih.gov |
| 5-((4-(2,3-dimethoxyphenyl)piperazin-1-yl)methyl)-2,3-diphenylimidazo[1,2-c]quinazoline | 2,3-dimethoxyphenylpiperazine at C-5 | 12.44 ± 0.38 | nih.gov |
| 5-((4-(2,4-dimethoxyphenyl)piperazin-1-yl)methyl)-2,3-diphenylimidazo[1,2-c]quinazoline | 2,4-dimethoxyphenylpiperazine at C-5 | 14.32 ± 0.05 | nih.gov |
| 5-((4-(3,4-dimethoxyphenyl)piperazin-1-yl)methyl)-2,3-diphenylimidazo[1,2-c]quinazoline | 3,4-dimethoxyphenylpiperazine at C-5 | 21.57 ± 0.32 | nih.gov |
| Acarbose (Reference) | - | 750.0 ± 1.5 | nih.gov |
Spectroscopic Studies of Enzyme-Inhibitor Interactions
Spectroscopic techniques offer dynamic insights into the binding event between the inhibitor and the enzyme. Fluorescence quenching and circular dichroism (CD) spectroscopy have been employed to confirm the interaction and characterize the induced conformational changes in the α-glucosidase enzyme. nih.govnih.gov
Fluorescence spectroscopy studies show that potent imidazo[1,2-c]quinazoline derivatives can quench the intrinsic fluorescence of α-glucosidase. nih.gov This quenching occurs because the binding of the inhibitor alters the microenvironment of the enzyme's tryptophan and tyrosine residues, which are responsible for its fluorescence. researchgate.net The mechanism of this quenching is typically static, resulting from the formation of a stable ground-state complex between the enzyme and the inhibitor. nih.gov Thermodynamic analysis derived from these studies often indicates that the binding is a spontaneous process driven by electrostatic interactions. nih.gov
Circular dichroism (CD) spectroscopy is used to probe changes in the secondary and tertiary structure of the enzyme upon inhibitor binding. Studies have revealed that the binding of these inhibitors induces noticeable changes in the CD spectrum of α-glucosidase, indicating alterations in its α-helix and β-sheet content. nih.govnih.gov These structural modifications confirm a direct interaction and are consistent with the enzyme's inhibition. nih.gov
Alpha-1 Adrenoceptor Antagonism: Mechanism of Action
Certain 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been identified as a novel class of potent and selective alpha-1 (α₁) adrenoceptor antagonists. nih.gov These receptors are involved in mediating physiological responses in the sympathetic nervous system, and their blockade is a key mechanism for certain antihypertensive drugs. nih.gov
The mechanism of action involves high-affinity binding to α₁-adrenoceptors with negligible activity at α₂-sites, ensuring selectivity. nih.gov Structure-activity relationship studies of these compounds have revealed several key determinants for potent antagonism:
Side Chain Position: A (substituted phenylpiperazinyl)methyl side chain at the 3-position of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one ring system confers greater activity than when placed at the 2-position. nih.gov
Phenylpiperazine Substitution: Ortho-position substitution on the phenyl ring of the phenylpiperazine moiety leads to higher potency compared to meta- or para-substituted or unsubstituted analogues. nih.gov
These compounds function as conformationally restricted analogues of established α₁-antagonists like SGB-1534. nih.gov Functional assays, such as measuring the antagonism against phenylephedrine-induced contractions in rat aorta, have been used to quantify their antagonist activity. The pA₂ value, a measure of antagonist potency, for one potent derivative (16a ) was found to be significantly higher than that of the well-known α₁-blocker prazosin, indicating a very strong antagonistic effect at the receptor level. nih.gov
Interaction with Cyclooxygenase Isoenzymes (COX-1 and COX-2)
The quinazoline (B50416) core is present in various compounds that interact with cyclooxygenase (COX) isoenzymes, which are key enzymes in the inflammatory pathway. nih.govmdpi.com While some quinazoline derivatives show non-selective inhibition, others have been developed as selective inhibitors for either COX-1 or COX-2. nih.govnih.gov
COX-1 and COX-2 share similar catalytic mechanisms but differ in the volume of their active sites; the COX-1 active site is approximately 20% smaller. nih.gov This structural difference is exploited to achieve selective inhibition. For instance, some 2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated effective and selective COX-2 inhibitory activity. nih.gov The selectivity is often attributed to specific moieties, such as a p-benzene sulfonamide group, which can fit into the additional hydrophilic side-pocket present only in the COX-2 active site. nih.govnih.gov
Conversely, other series of quinazoline derivatives have been developed as highly selective COX-1 inhibitors. nih.gov The structural features dictating COX-1 selectivity often involve a tighter fit within the more constricted COX-1 binding site, facilitated by the nature of substituents on the quinazoline core. nih.gov
The table below shows the inhibitory activity and selectivity of representative quinazolinone derivatives against COX-1 and COX-2.
| Compound Type | Target Selectivity | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinone (Comp. 4) | COX-2 | COX-2: 0.33 | >303.0 | nih.gov |
| 2,3-disubstituted 4(3H)-quinazolinone (Comp. 6) | COX-2 | COX-2: 0.40 | >250.0 | nih.gov |
| Quinazoline Derivative (Comp. 6c) | COX-1 | COX-1: 0.376 | COX-1-selective (>133) | nih.gov |
| Quinazoline Derivative (Comp. 6e) | COX-1 | COX-1: 0.142 | COX-1-selective (>352) | nih.gov |
| Celecoxib (Reference) | COX-2 | COX-2: 0.30 | >333 | nih.gov |
Inhibition of Key Kinases (e.g., PI3K) and Other Enzymes
The imidazo[1,2-c]quinazoline scaffold has also been explored for its potential to inhibit key enzymes involved in cell signaling and cancer progression, such as phosphatidylinositol 3-kinase (PI3K). A novel therapeutic strategy involves the dual inhibition of PI3K and histone deacetylases (HDACs), as inhibitors of these two pathways can act synergistically in cancer treatment. rsc.org
Researchers have successfully designed and synthesized 2,3-dihydroimidazo[1,2-c]quinazoline derivatives that act as dual PI3K/HDAC inhibitors. rsc.org This was achieved by incorporating structural features known to inhibit HDAC (like a hydroxamic acid moiety) onto the imidazo[1,2-c]quinazoline core, which provides the PI3K inhibitory function. This dual-action mechanism allows a single molecule to modulate multiple epigenetic and signaling pathways that are often dysregulated in cancer. rsc.org
Beyond kinases, other quinazoline derivatives have shown inhibitory activity against different enzyme classes. For example, certain quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties have been identified as potent inhibitors of the Na⁺/H⁺ exchanger isoform 1 (NHE-1), an important ion transporter involved in various cellular processes. mdpi.com
Modulation of Signaling Pathways (e.g., TNF-α production)
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in a myriad of cellular processes, and its dysregulation is implicated in various inflammatory diseases. The modulation of TNF-α production presents a viable therapeutic strategy.
Research into the anti-inflammatory potential of imidazo[1,2-c]quinazoline derivatives has yielded significant findings. A study focused on a series of 6-Arylbenzimidazo[1,2-c]quinazoline derivatives , which are structurally related to 2,3-diphenylimidazo[1,2-c]quinazolines, investigated their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in the human promyelocytic cell line HL-60.
Among the synthesized compounds, 6-Phenyl-benzimidazo[1,2-c]quinazoline (coded as Gl) emerged as the most potent inhibitor of TNF-α production. Importantly, this inhibitory effect was not associated with significant cytotoxic activity, suggesting a specific modulatory effect on the signaling pathway rather than a general toxic effect on the cells. These findings indicate that the benzimidazo[1,2-c]quinazoline (B3050141) scaffold may serve as a promising foundation for the development of novel anti-inflammatory agents.
While this research provides valuable insights into the potential of the broader imidazo[1,2-c]quinazoline family to modulate TNF-α, direct studies on the This compound core are necessary to fully elucidate its specific activity and mechanism of action in this context.
Table 3: Effect of 6-Arylbenzimidazo[1,2-c]quinazoline Derivatives on LPS-Induced TNF-α Secretion
| Compound | Biological Effect | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| 6-Phenyl-benzimidazo[1,2-c]quinazoline (Gl) | Inhibition of LPS-induced TNF-α secretion | HL-60 | Most potent inhibitor in the series with no significant cytotoxicity |
Computational Chemistry and Molecular Modeling for 2,3 Diphenylimidazo 1,2 C Quinazoline Research
Molecular Docking Simulations to Predict Binding Affinities and Orientations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2,3-Diphenylimidazo[1,2-C]quinazoline research, docking simulations are instrumental in predicting how these ligands interact with biological targets, such as enzymes or receptors. This method helps to rationalize the biological activity of synthesized compounds and understand their mechanism of action at a molecular level. nih.gov
Docking studies on quinazoline (B50416) derivatives have been widely employed to elucidate their binding modes within the active sites of various protein targets. For instance, in the development of novel phosphodiesterase 7 (PDE7) inhibitors, molecular docking was used to evaluate the binding affinities of newly synthesized quinazoline compounds. nih.gov The process involves preparing the protein and ligand structures and then using a docking algorithm, such as Glide within the Schrödinger suite, to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. nih.gov
Key interactions identified through docking studies often include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.gov For example, docking studies of quinazolinone-benzyl piperidine (B6355638) derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain revealed specific interactions, such as pi-anion interactions between the piperidine ring and aspartate residues, and pi-alkyl interactions between the quinazoline core and various leucine, alanine, and valine residues. nih.gov These detailed interaction patterns provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov
The findings from molecular docking are often summarized in data tables that compare the binding affinities (e.g., docking scores) and key interactions of different derivatives.
Table 1: Example of Molecular Docking Results for Quinazoline Derivatives against EGFR
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative 7b | -8.5 | Asp 831 | Pi-Anion |
| Leu 694, Val 702, Ala 719, Leu 820 | Pi-Alkyl | ||
| Arg 817, Thr 830, Met 742 | Hydrophobic | ||
| Derivative 7e | -9.2 | Met 769 | Hydrogen Bond |
| Leu 694, Val 702, Ala 719 | Pi-Alkyl | ||
| Thr 766, Leu 768, Cys 771 | Hydrophobic |
This table is a representative example based on findings for quinazolinone-benzyl piperidine derivatives interacting with EGFR, as detailed in related research. nih.gov
Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules in a complex over time. frontiersin.org Following molecular docking, MD simulations are often performed on the most promising ligand-target complexes to assess their stability and dynamic behavior under conditions that mimic a physiological environment. frontiersin.orgnih.gov
The process typically involves placing the docked complex in a simulation box filled with a water model (like TIP3P) and ions to neutralize the system and achieve physiological concentration. frontiersin.org The system is then subjected to energy minimization to remove any steric clashes. nih.gov Subsequently, the simulation is run for a specific duration, often in the nanosecond range (e.g., 10 ns to 100 ns), at constant temperature and pressure (NPT ensemble). frontiersin.orgnih.gov The simulations are governed by a force field, such as OPLS4 or AMBER, which defines the potential energy of the system. frontiersin.orgnih.gov
Analysis of the MD trajectory can reveal important information:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand within the binding pocket.
Root Mean Square Fluctuation (RMSF): This shows the fluctuation of each residue around its average position, highlighting flexible regions of the protein.
Protein-Ligand Interactions: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified during docking, providing a more dynamic picture of the binding event. nih.gov
These simulations can confirm the stability of the binding pose predicted by docking and provide insights into conformational changes that may occur upon ligand binding. nih.govrsc.org
Table 2: Typical Parameters for Molecular Dynamics Simulations of Quinazoline-Target Complexes
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Software Suite | Program used for simulation | Desmond (Schrödinger), Amber frontiersin.orgnih.gov |
| Force Field | Defines interatomic potentials | OPLS4, ff99SB, GAFF frontiersin.orgnih.gov |
| Water Model | Explicit solvent model | TIP3P frontiersin.orgnih.gov |
| Ensemble | Thermodynamic ensemble | NPT (constant Number of particles, Pressure, Temperature) frontiersin.orgnih.gov |
| Temperature | Simulation temperature | 300 K frontiersin.orgnih.gov |
| Pressure | Simulation pressure | 1.01325 bar / 1 atm frontiersin.orgnih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic properties of molecules like this compound. acs.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a compound's chemical behavior and its potential as a therapeutic agent. acs.org
Key parameters calculated include:
Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
These calculations are crucial for designing molecules with specific electronic and optical properties. For example, in a study on quinazoline derivatives designed as potential sunscreens, DFT and TD-DFT methods were used to calculate their electronic spectra and properties related to excited-state intramolecular proton transfer (ESIPT). acs.org The results showed how atomic substitutions could tune the absorption spectra and fluorescence emission, demonstrating the predictive power of these quantum chemical methods. acs.org
Table 3: Example of Calculated Electronic Properties for Quinazoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| HQ | -6.01 | -1.82 | 4.19 |
| HQS | -5.79 | -2.31 | 3.48 |
| HQSe | -5.73 | -2.34 | 3.39 |
This table is based on DFT/B3LYP/6-311G(d,p) level calculations for 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) and its sulfur (HQS) and selenium (HQSe) derivatives. acs.org
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify novel compounds with the potential to bind to a specific biological target. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov
The process begins with a set of known active molecules. These are aligned, and their common chemical features are identified to generate a 3D pharmacophore model. nih.gov For instance, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was developed, consisting of features like two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring (AAHR). nih.gov
Once a reliable pharmacophore model is built and validated, it can be used as a 3D query for virtual screening . nih.govnih.gov In this step, large databases of chemical compounds (such as ZINC or ASINEX) are searched to identify molecules that match the pharmacophore model. nih.gov The identified "hits" are then subjected to further filtering, often involving molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to select the most promising candidates for synthesis and biological testing. nih.govfrontiersin.org This approach significantly accelerates the discovery of novel lead compounds by narrowing down vast chemical libraries to a manageable number of high-potential candidates. nih.gov
Advanced Analytical Techniques for Structural Confirmation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,3-Diphenylimidazo[1,2-C]quinazoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum , the aromatic protons of the quinazoline (B50416) and phenyl rings are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, and multiplets) will depend on the substitution pattern and the electronic environment of each proton. Protons on the quinazoline core will exhibit characteristic splitting patterns influenced by their neighboring protons. The protons of the two phenyl rings at positions 2 and 3 will also show distinct signals, with their integration values corresponding to the number of protons on each ring.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the range of δ 120-150 ppm. The quaternary carbons, such as those at the fusion of the rings and the carbons attached to the nitrogen atoms, will also have characteristic chemical shifts. For instance, the sp²-hybridized carbons of the imidazo[1,2-c]quinazoline core are expected to have distinct signals. The chemical shifts of the phenyl ring carbons will also be observed in the aromatic region. The precise chemical shifts can be influenced by the solvent used for the NMR analysis. researchgate.netnih.govnih.gov
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Quinazoline) | 7.0 - 8.5 | 120 - 140 |
| Aromatic Protons (Phenyl) | 7.2 - 7.8 | 125 - 135 |
| Imidazo (B10784944) Ring Proton | ~8.0 - 9.0 | 140 - 150 |
| Aromatic Carbons (Quinazoline) | - | 120 - 150 |
| Aromatic Carbons (Phenyl) | - | 125 - 140 |
| Imidazo Ring Carbons | - | 140 - 160 |
| Bridgehead Carbons | - | 145 - 155 |
Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment of the nuclei.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of this compound. ESI-MS is a soft ionization technique often coupled with HRMS that allows for the gentle ionization of the molecule, typically forming the protonated molecular ion [M+H]⁺.
The calculated exact mass of this compound (C₂₂H₁₅N₃) is 321.1266. HRMS analysis should provide a measured mass that is very close to this theoretical value, confirming the elemental formula. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to the molecular ion peak, the mass spectrum may also show fragmentation patterns that can provide further structural information. Common fragmentation pathways for related quinazoline derivatives involve the cleavage of the heterocyclic rings, which can help to confirm the connectivity of the molecular structure. rsc.org
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes the vibration of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
Key characteristic vibrational modes expected for this compound include:
Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.comnih.gov
C=N stretching: The carbon-nitrogen double bonds within the imidazo and quinazoline rings will show characteristic stretching vibrations in the range of 1650-1550 cm⁻¹.
C=C stretching: The aromatic carbon-carbon double bond stretching vibrations from the quinazoline and phenyl rings are expected to appear in the 1600-1450 cm⁻¹ region. mdpi.comscirp.org
Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be seen in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
The absence of certain bands, such as N-H or O-H stretching vibrations, can also be used to confirm the structure of the final product.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 |
Chromatographic Methods for Purification and Purity Evaluation (e.g., HPLC, Column Chromatography)
Chromatographic techniques are essential for both the purification of this compound and the evaluation of its purity.
Column chromatography is a widely used method for the purification of synthetic compounds on a preparative scale. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to effectively separate the desired product from starting materials, by-products, and other impurities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound. By using a suitable column (e.g., a C18 reverse-phase column) and a mobile phase (often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), a chromatogram is obtained. A pure sample of this compound should ideally show a single, sharp peak. The presence of other peaks would indicate the presence of impurities. HPLC can also be used for quantitative analysis to determine the percentage purity of the compound. researchgate.net The progress of reactions can be monitored using thin-layer chromatography (TLC). researchgate.net
Applications of 2,3 Diphenylimidazo 1,2 C Quinazoline in Functional Materials Science
Exploration as Components in Organic Light-Emitting Diodes (OLEDs)
The exploration of 2,3-Diphenylimidazo[1,2-C]quinazoline and its derivatives as components in Organic Light-Emitting Diodes (OLEDs) is an emerging area of research. The core imidazo[1,2-c]quinazoline scaffold possesses favorable electronic properties that are essential for charge transport and recombination, the fundamental processes in OLED operation. The extensive π-conjugated system of the molecule, further extended by the phenyl rings, suggests the potential for high charge carrier mobility and efficient electroluminescence.
While specific data on the performance of this compound in OLED devices is not extensively documented in publicly available literature, the broader class of quinazoline (B50416) and imidazoquinazoline derivatives has shown promise. For instance, related quinazoline-centered dyes have been synthesized and investigated for their photophysical and optoelectronic properties with applications in OLEDs. These studies indicate that the quinazoline moiety can serve as a robust building block for developing new emitter or host materials.
Research into donor-acceptor type luminescent materials has incorporated the imidazo[1,2-c]quinazoline unit as an acceptor. In such systems, the intramolecular charge transfer (ICT) characteristics are crucial for tuning the emission color and enhancing the efficiency of the OLED. The phenyl groups in this compound can be strategically modified with various electron-donating or electron-withdrawing groups to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This molecular engineering approach is vital for optimizing charge injection, transport, and recombination within the emissive layer of an OLED, ultimately influencing the device's efficiency, color purity, and operational stability.
The synthesis of this compound is achievable through various metal-catalyzed reactions, allowing for scalability and the introduction of diverse functional groups. This synthetic accessibility is a significant advantage for systematically studying the structure-property relationships and optimizing the material for specific OLED applications.
A summary of key properties for a related imidazo[1,2-c]quinazoline derivative is presented below to illustrate the potential of this class of compounds.
| Compound | Maximum Emission Wavelength (λem) | Photoluminescence Quantum Yield (ΦPL) | Application |
| Phenanthroimidazo[1,2-c]quinazoline derivative | ~540-600 nm | Not Reported | Luminescent Material |
This table is based on data for related compounds and is for illustrative purposes, as specific OLED performance data for this compound is not currently available.
Further research is required to fully elucidate the electroluminescent properties of this compound and its derivatives. This would involve fabricating and characterizing OLED devices where this compound is utilized as an emitter, host, or charge-transporting material. Such studies would provide the necessary data to evaluate its potential and guide the design of new, more efficient materials for next-generation displays and lighting.
Potential in Other Advanced Material Applications
Beyond OLEDs, the chemical structure of this compound suggests its utility in other advanced material applications. The nitrogen-containing heterocyclic core can act as a ligand for the formation of coordination complexes with various metal ions. These metal complexes could exhibit interesting photophysical, magnetic, or catalytic properties, making them suitable for applications in chemical sensing, photocatalysis, or as components in molecular magnets.
The fused aromatic system also imparts significant thermal and chemical stability to the molecule, which are desirable attributes for materials used in demanding environments. This stability, combined with its electronic properties, could make this compound a candidate for use in organic field-effect transistors (OFETs) or as a building block for conductive polymers. The ability to functionalize the phenyl rings provides a pathway to control the intermolecular interactions and solid-state packing, which are critical for charge transport in these devices.
Furthermore, the luminescent properties of this compound class could be harnessed for applications in fluorescent probes and bio-imaging, although this falls outside the strict definition of materials science for electronic devices. The development of derivatives with specific recognition units could lead to sensors for detecting ions, molecules, or changes in the local environment.
Concluding Remarks and Prospective Research Directions for 2,3 Diphenylimidazo 1,2 C Quinazoline Chemistry
Summary of Key Achievements and Methodological Advances
The chemistry of the imidazo[1,2-c]quinazoline scaffold has seen significant progress, primarily focused on the synthesis of substituted and saturated analogues. A key methodological breakthrough has been the application of copper-catalyzed reactions to construct complex fused systems. For instance, the synthesis of related structures like 1,2-Diphenylimidazo[1,2-c]indolo[1,2-a]quinazoline has been successfully achieved through a sequential copper-catalyzed Ullmann-type C–N coupling, followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. nih.gov This approach demonstrates a powerful strategy for creating multiple C-N and C-C bonds in a controlled manner, yielding complex polycyclic aromatic systems.
While the majority of studies have centered on the 2,3-dihydroimidazo[1,2-c]quinazoline core, exploring its potential as a source of novel therapeutic agents, these efforts have indirectly advanced the field. rsc.orgnih.govresearchgate.net The development of synthetic routes to these saturated systems provides valuable insights and potential starting points for dehydrogenation strategies to access the fully aromatic 2,3-diphenyl derivative.
Identification of Research Gaps and Challenges
The most significant research gap is the limited body of work dedicated specifically to the 2,3-Diphenylimidazo[1,2-C]quinazoline molecule. A comprehensive search of the scientific literature reveals a primary focus on its non-aromatic counterpart, the 2,3-dihydroimidazo[1,2-c]quinazoline system, which has been investigated for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) or as an alpha 1-adrenoceptor antagonist. rsc.orgnih.govresearchgate.net
This disparity highlights several key challenges:
Synthetic Accessibility: There is no well-established, high-yield synthesis protocol specifically for this compound. While methods exist for more complex derivatives, adapting these for the parent diphenyl compound remains a challenge. nih.gov
Chemical Characterization: A thorough characterization of the compound's fundamental chemical and physical properties is lacking.
Biological and Material Properties: The biological activities and material science applications of this specific aromatic structure remain largely unexplored. The extensive research into other quinazoline (B50416) derivatives suggests a high probability of interesting properties, but this potential is yet to be tapped. nih.govnih.govresearchgate.net
Future Avenues in Synthetic Innovation and Mechanistic Exploration
Future research should prioritize the development of novel and efficient synthetic pathways to this compound. This could involve:
Optimization of Catalytic Systems: Expanding on the copper-catalyzed methods used for related compounds, researchers could explore other transition-metal catalysts (e.g., palladium, rhodium) that may offer improved yields or milder reaction conditions.
Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines readily available starting materials to construct the fused ring system in a single step would be a significant advancement in terms of efficiency and atom economy.
Mechanistic Studies: A detailed investigation into the reaction mechanisms of successful synthetic routes is crucial. Understanding the step-by-step formation of the molecule will enable rational optimization of reaction parameters, leading to higher yields and fewer byproducts.
Furthermore, exploring the derivatization of the this compound core by introducing various functional groups on the phenyl rings or the quinazoline nucleus could generate a library of novel compounds for further study.
Translational Potential in Chemical Biology and Material Sciences
The translational potential of this compound is significant, spanning both chemical biology and materials science.
Chemical Biology: The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov It is therefore highly probable that this compound and its derivatives could exhibit potent biological effects. Future research should involve screening this compound against various biological targets, such as protein kinases, which are often implicated in cancer. google.com
Material Sciences: The structure of this compound, featuring electron-donating diphenyl groups attached to an electron-withdrawing imidazo[1,2-c]quinazoline core, is characteristic of a "push-pull" chromophore. Such molecules are known for their interesting photophysical properties, including strong fluorescence and large Stokes shifts. nih.gov This opens up potential applications in:
Organic Light-Emitting Diodes (OLEDs): Similar quinazolinone-based molecules have been investigated as host materials for phosphorescent OLEDs. nih.gov
Fluorescent Probes: The sensitivity of push-pull systems to their local environment (e.g., solvent polarity, pH) could be exploited to develop fluorescent sensors for chemical and biological applications. nih.gov
Non-linear Optics: The significant charge transfer character in the excited state of such molecules can lead to large non-linear optical properties, making them candidates for applications in photonics and optical data storage.
Q & A
Q. What are the primary biological targets of 2,3-Diphenylimidazo[1,2-c]quinazoline derivatives in cancer research?
These derivatives act as dual inhibitors targeting phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . The dual inhibition strategy aims to overcome resistance mechanisms in cancer therapy by simultaneously blocking proliferative (PI3K-AKT pathway) and epigenetic (HDAC-mediated gene regulation) pathways. For example, compound 12e demonstrated nanomolar-range inhibition against HDAC1 (IC₅₀ = 32 nM) and PI3Kα (IC₅₀ = 89 nM), with potent anti-proliferative activity in leukemia (K562) and lymphoma (Hut78) cell lines .
Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,2-c]quinazoline core structure?
Key steps include:
- Nitration and acetylation of precursor quinazoline derivatives.
- Microwave-assisted C(sp²)-N coupling using recyclable Cu-MOF-74 catalysts, achieving yields up to 80% under optimized conditions .
- Introduction of hydroxamate side chains at the C8 position to enable HDAC inhibition via zinc chelation .
- Final functionalization via alkylation or amidation at the C5 position to modulate PI3K affinity .
Q. How do structural modifications at the C5 and C8 positions influence biological activity?
- C5 Aryl Amide Groups : Longer chains (e.g., pyrimidine in 12c) enhance PI3Kα inhibition by forming hydrogen bonds with Lys833 and Asp964. Shorter chains reduce potency due to weaker hinge-region interactions .
- C8 Hydroxamate Chains : Critical for HDAC inhibition via zinc chelation. Optimal chain length balances HDAC binding and solubility; excessive length reduces cellular permeability .
Advanced Research Questions
Q. What molecular modeling approaches validate the dual inhibition mechanism of PI3K/HDAC by these derivatives?
- Docking studies (Discovery Studio 2.5) : Demonstrated that the imidazoquinazoline core occupies the ATP-binding pocket of PI3Kα (PDB:5G2N), with the morpholine group stabilizing hydrophobic interactions. For HDAC1 (PDB:1C3S), the hydroxamate group chelates zinc, while the alkyl chain extends into the enzyme’s tubular channel .
- C-DOCKER analysis : Predicted binding free energies correlated with enzymatic IC₅₀ values, explaining why 12c (-9.8 kcal/mol) showed stronger PI3K binding than 12e (-8.2 kcal/mol) due to lost hydrogen bonds .
Q. How do researchers address conflicting activity data between enzymatic assays and cellular proliferation studies?
- Contradiction Example : Compound 12e showed lower PI3Kα inhibition (IC₅₀ = 89 nM) than 12c (IC₅₀ = 56 nM) but superior anti-proliferative activity (K562: IC₅₀ = 0.28 μM vs. 0.41 μM). This discrepancy was resolved via cellular uptake assays , revealing 12e’s enhanced membrane permeability due to its shorter hydroxamate chain .
- Solution : Combine enzymatic profiling with pharmacokinetic studies (e.g., logP, plasma stability) to prioritize compounds with balanced target engagement and bioavailability.
Q. What strategies optimize pharmacokinetic properties while maintaining dual-target efficacy?
- Prodrug Design : Esterification of hydroxamate groups (e.g., ethyl ester in 12j) improves oral bioavailability, with enzymatic hydrolysis regenerating the active form .
- Scaffold Hybridization : Integrating copanlisib’s morpholine group (PI3K selectivity) with vorinostat’s hydroxamate (HDAC inhibition) reduces off-target effects while retaining dual activity .
- SAR-Guided Optimization : Truncating alkyl chains at C8 minimizes metabolic instability without compromising HDAC binding .
Data Contradiction Analysis
Q. Why do some derivatives exhibit divergent selectivity profiles across HDAC isoforms?
- Example : Compound 12b inhibits HDAC1 (IC₅₀ = 28 nM) but not HDAC6 (IC₅₀ > 1 μM). Structural analysis revealed HDAC6’s larger active site accommodates bulkier substituents, which are absent in 12b’s compact imidazoquinazoline core .
- Resolution : Use isoform-specific homology models to guide substituent design for targeted inhibition.
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted methods (e.g., Cu-MOF-74 catalysis) for scalable, eco-friendly synthesis .
- Biological Assays : Combine enzymatic (HDAC/PI3K inhibition) and cellular (anti-proliferation, apoptosis) assays to validate mechanistic hypotheses .
- Computational Tools : Leverage molecular dynamics simulations to predict off-target effects and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
